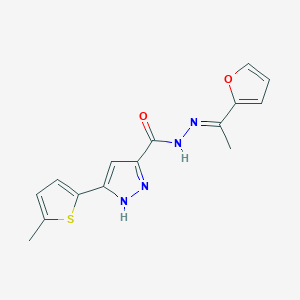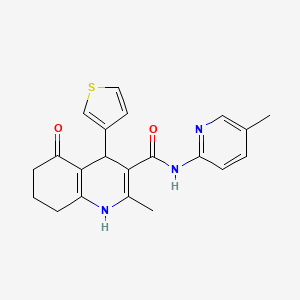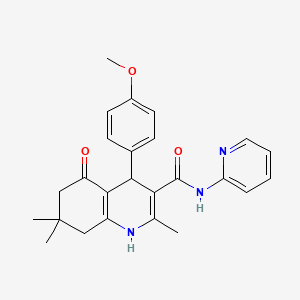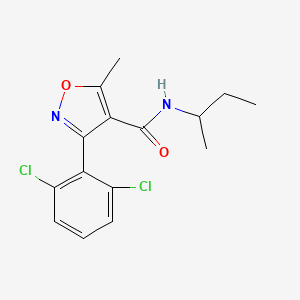![molecular formula C13H8N4O3S2 B11644477 (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11644477.png)
(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a thiazole ring, and a nitrophenyl group, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling hazardous reagents like 4-nitrobenzaldehyde.
化学反応の分析
Types of Reactions
(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The thiazolidinone and thiazole rings can bind to DNA or RNA, interfering with cellular processes. These interactions can lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- (5Z)-2-imino-5-[(4-chlorophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- (5Z)-2-imino-5-[(4-methylphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its biological activity. The nitro group can undergo various chemical transformations, making the compound versatile for different applications.
特性
分子式 |
C13H8N4O3S2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H8N4O3S2/c14-12-16(13-15-5-6-21-13)11(18)10(22-12)7-8-1-3-9(4-2-8)17(19)20/h1-7,14H/b10-7-,14-12? |
InChIキー |
DCVRFHCCEBHFPF-WEYIDTPFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)

![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)

![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644439.png)
![(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644440.png)
![4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11644445.png)

![2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11644460.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]hexanamide](/img/structure/B11644468.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11644474.png)
